1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl

Description

Properties

IUPAC Name |

tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)17-11(16)15-13(9-10-14)7-5-4-6-8-13;/h4-10,14H2,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCJHLCODIPGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674216 | |

| Record name | tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-19-1 | |

| Record name | Carbamic acid, N-[1-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the use of precisely functionalized molecular scaffolds is paramount. 1-(2-Aminoethyl)-N-Boc-cyclohexylamine Hydrochloride is a key bifunctional building block that offers chemists a powerful tool for constructing complex molecular architectures. Its structure, featuring a geminal diamine on a cyclohexane ring with orthogonal protection, allows for selective, sequential chemical modifications. The primary amine, presented as a hydrochloride salt, and the secondary amine, protected by an acid-labile tert-butoxycarbonyl (Boc) group, provide two distinct points for chemical elaboration.[1][2] This guide provides an in-depth analysis of its chemical properties, a validated synthetic protocol, and an exploration of its reactivity and applications for researchers and professionals in drug development.

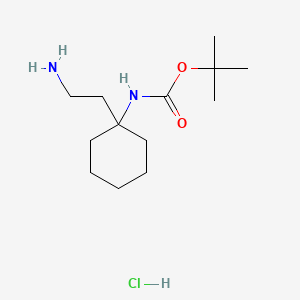

Caption: Chemical structure of the title compound.

Physicochemical Properties

The utility of a chemical intermediate is defined by its physical and chemical characteristics. The hydrochloride salt form of this compound generally imparts improved stability and water solubility compared to the free base, while the Boc group influences its solubility in organic solvents and its thermal stability.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1159822-19-1 | [1][3] |

| Molecular Formula | C13H27ClN2O2 | [1][3] |

| Molecular Weight | 278.82 g/mol | [3] |

| IUPAC Name | tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate;hydrochloride | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCN)CCCCC1.Cl | [1] |

| Purity | Typically ≥97.0% |[1] |

Specific experimental data such as melting point and boiling point are not extensively reported in peer-reviewed literature and are typically provided on a batch-specific basis by suppliers. Structurally, the molecule is a white to off-white solid. It is expected to be soluble in water and alcohols like methanol and ethanol, and to have limited solubility in nonpolar organic solvents.

Synthesis and Purification

The primary challenge in preparing this molecule is the selective monofunctionalization of the precursor diamine. A common and effective strategy involves the protonation of one amine group to deactivate it, followed by the protection of the remaining free amine.

Synthetic Rationale

A facile and high-yield method for the mono-Boc protection of diamines has been well-documented.[4][5] This procedure leverages the difference in reactivity between a free amine and its protonated ammonium salt. By adding one molar equivalent of hydrochloric acid to the starting diamine (1-amino-1-(2-aminoethyl)cyclohexane), an equilibrium is established where a significant portion of the diamine exists as a mono-ammonium salt. The free amine of this species is then able to react selectively with di-tert-butyl dicarbonate ((Boc)₂O), while the unreactive ammonium group remains untouched. Subsequent neutralization is typically not required as the desired product is the hydrochloride salt.

Detailed Experimental Protocol

-

Step 1: Dissolution and Protonation: The starting diamine, 1-amino-1-(2-aminoethyl)cyclohexane, is dissolved in a suitable solvent such as 50% aqueous methanol. The solution is cooled in an ice bath to 0-5 °C.

-

Step 2: Acidification: One molar equivalent of hydrochloric acid (e.g., as a 2M aqueous solution) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes to allow for equilibration.[4]

-

Step 3: Boc Protection: One molar equivalent of di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same solvent, is added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.

-

Step 4: Workup and Isolation: The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is washed with an organic solvent like dichloromethane to remove any unreacted (Boc)₂O and byproducts.[6] The aqueous layer containing the product is then lyophilized or carefully evaporated to yield 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl as a solid.

-

Step 5: Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Caption: A generalized workflow for the synthesis of the title compound.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two amine functionalities. This allows for a logical and controlled sequence of reactions, making it a cornerstone for building molecular diversity.

The Primary Amine Hydrochloride

The primary amino group, present as a hydrochloride salt, is the initial point of reaction after neutralization. Treatment with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) liberates the free primary amine, which is a potent nucleophile. This allows it to participate in a wide range of transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.[7]

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions.[2] Its key feature is its facile removal under moderately to strongly acidic conditions. This deprotection step is typically accomplished with high efficiency using reagents such as:

-

Trifluoroacetic acid (TFA) in dichloromethane.

-

Hydrochloric acid in an organic solvent like 1,4-dioxane or methanol.[8][9]

This acid-lability allows for the selective unmasking of the secondary amine at a later stage of a synthetic sequence, after the primary amine has been functionalized.

Caption: Logical flow for sequential modification of the diamine scaffold.

Applications in Drug Discovery

Boc-protected amines are indispensable tools in medicinal chemistry, facilitating smoother and more controlled synthesis processes.[2] 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl serves as a versatile scaffold for several reasons:

-

3D Structural Rigidity: The cyclohexane core provides a non-aromatic, conformationally restricted scaffold that can orient substituents into specific vectors in three-dimensional space, which is often crucial for potent receptor binding.

-

Vectorial Diversity: The two amine groups allow for the introduction of two different pharmacophoric elements or functional groups. This is essential for generating libraries of compounds for structure-activity relationship (SAR) studies.

-

Improved Physicochemical Properties: The aliphatic nature of the scaffold can be used to tune properties like lipophilicity (logP) and metabolic stability.

This building block is particularly valuable for synthesizing novel ligands for G-protein coupled receptors (GPCRs), ion channels, and enzyme inhibitors, where precise spatial arrangement of functional groups is key to activity.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. While a comprehensive safety profile for this specific molecule is limited, data from suppliers and structurally related compounds provide a basis for safe handling.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302).[1] It may cause skin and eye irritation.[10] The parent compound, cyclohexylamine, is corrosive, flammable, and toxic, indicating that caution is warranted.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves when handling this compound.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture absorption and degradation.

Conclusion

1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl is a high-value synthetic intermediate that provides a robust platform for the development of complex molecules. Its differentially protected diamine functionalities, coupled with a rigid cyclohexane scaffold, offer chemists precise control over synthetic outcomes. Understanding its physicochemical properties, reactivity, and proper handling is essential for leveraging its full potential in research and development, particularly within the pharmaceutical industry.

References

-

LookChem. N-(2-chloroethyl)cyclohexanamine. [Link]

-

Wikipedia. Cyclohexylamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7965, Cyclohexylamine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 544854, 2-Ethylcyclohexan-1-amine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2723770, Cyclohexylamine hydrochloride. [Link]

-

Godala, K., et al. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

-

Lee, D. W., et al. Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

-

Lee, D. W., et al. Selective Mono‐BOC Protection of Diamines. Taylor & Francis Online. [Link]

-

Panchapakesan, G., et al. Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. International Journal of New Technologies in Science and Engineering. [Link]

-

Lim, D. S. W., et al. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Chemistry Portal. [Link]

-

Fisher Scientific. Safety Data Sheet - 2-[cis-4-(Boc-amino)cyclohexyl]ethylamine. [Link]

-

ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. [Link]

- Google Patents.

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. molcore.com [molcore.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijntse.com [ijntse.com]

- 9. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl

This guide provides a comprehensive technical overview for the synthesis of 1-(2-Aminoethyl)-N-Boc-cyclohexylamine hydrochloride, a valuable bifunctional building block in medicinal chemistry and drug discovery. The strategic incorporation of a protected primary amine and a free primary amine on a cyclohexyl scaffold makes it a versatile intermediate for the construction of complex molecules, including ligands, linkers, and pharmacologically active compounds. This document will detail a logical and efficient synthetic pathway, provide a step-by-step experimental protocol, and discuss the critical chemical principles underpinning the methodology.

Introduction and Strategic Overview

The target molecule, 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl, presents a synthetic challenge in differentiating between two primary amine functionalities. A successful synthesis hinges on a strategy that allows for the selective protection of one amine, enabling the other to be available for further chemical modification. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1][2]

The synthetic approach detailed herein follows a two-step sequence:

-

Synthesis of the Diamine Precursor: The initial phase focuses on the construction of the core 1-(2-aminoethyl)cyclohexylamine scaffold.

-

Selective Mono-Boc Protection and Salt Formation: The subsequent phase addresses the crucial step of selectively protecting one of the primary amines, followed by conversion to the hydrochloride salt for improved stability and handling.

This strategy is designed to be robust, scalable, and to utilize readily available starting materials, making it suitable for both academic research and industrial drug development settings.

Synthetic Pathway and Mechanism

A plausible and efficient route to the target compound involves the reduction of an azide precursor, which can be synthesized from a commercially available starting material. The subsequent selective Boc protection takes advantage of the differential reactivity of the two primary amines.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl.

Mechanistic Considerations

Step 1: Azide Formation

The synthesis commences with the nucleophilic substitution of a suitable starting material, such as 1-(2-bromoethyl)cyclohexylamine, with sodium azide. This is a standard SN2 reaction and proceeds readily in a polar aprotic solvent like dimethylformamide (DMF).

Step 2: Reduction of the Azide

The reduction of the azide to the primary amine can be achieved through several methods. The Staudinger reaction offers a mild and highly selective approach.[3][4] In this reaction, a phosphine, typically triphenylphosphine, reacts with the azide to form a phosphazide intermediate. This intermediate then loses dinitrogen gas to yield an iminophosphorane, which is subsequently hydrolyzed to the desired primary amine and triphenylphosphine oxide.[5][6]

Alternatively, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst provides a clean and efficient method for azide reduction.[3]

Step 3: Selective Mono-Boc Protection

The selective mono-protection of a diamine is a critical step. While statistical mixtures of unprotected, mono-protected, and di-protected products are possible, careful control of reaction conditions can favor the desired mono-Boc product. The use of di-tert-butyl dicarbonate ((Boc)2O) as the protecting agent is common.[1] The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The stoichiometry of the Boc anhydride is a key parameter to control the degree of protection.

Step 4: Hydrochloride Salt Formation

The final step involves the conversion of the free base to its hydrochloride salt. This is achieved by treating a solution of the Boc-protected diamine with a solution of hydrogen chloride in an organic solvent, such as diethyl ether or dioxane. The hydrochloride salt often precipitates from the solution, facilitating its isolation and purification.

Experimental Protocols

Synthesis of 1-(2-Azidoethyl)cyclohexylamine

-

Materials: 1-(2-Bromoethyl)cyclohexylamine hydrobromide, sodium azide (NaN3), dimethylformamide (DMF).

-

Procedure:

-

To a solution of 1-(2-bromoethyl)cyclohexylamine hydrobromide (1 equivalent) in DMF, add sodium azide (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-azidoethyl)cyclohexylamine.

-

Synthesis of 1-(2-Aminoethyl)cyclohexylamine via Staudinger Reaction

-

Materials: 1-(2-Azidoethyl)cyclohexylamine, triphenylphosphine (PPh3), tetrahydrofuran (THF), water.

-

Procedure:

-

Dissolve 1-(2-azidoethyl)cyclohexylamine (1 equivalent) in THF.

-

Add triphenylphosphine (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Add water (5 equivalents) and heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(2-aminoethyl)cyclohexylamine.

-

Synthesis of 1-(2-Aminoethyl)-N-Boc-cyclohexylamine

-

Materials: 1-(2-Aminoethyl)cyclohexylamine, di-tert-butyl dicarbonate ((Boc)2O), dichloromethane (DCM).

-

Procedure:

-

Dissolve 1-(2-aminoethyl)cyclohexylamine (1 equivalent) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in DCM to the cooled solution over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate 1-(2-aminoethyl)-N-Boc-cyclohexylamine.

-

Synthesis of 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl

-

Materials: 1-(2-Aminoethyl)-N-Boc-cyclohexylamine, hydrogen chloride solution (2 M in diethyl ether).

-

Procedure:

-

Dissolve the purified 1-(2-aminoethyl)-N-Boc-cyclohexylamine (1 equivalent) in a minimal amount of diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a 2 M solution of HCl in diethyl ether (1.1 equivalents) with stirring.

-

A white precipitate should form.

-

Continue stirring at 0 °C for 30 minutes.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 1-(2-aminoethyl)-N-Boc-cyclohexylamine HCl.

-

Data Summary

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 1-(2-Azidoethyl)cyclohexylamine | 1-(2-Bromoethyl)cyclohexylamine HBr | NaN3, DMF | ~90 | >95 (by NMR) |

| 2 | 1-(2-Aminoethyl)cyclohexylamine | 1-(2-Azidoethyl)cyclohexylamine | PPh3, THF, H2O | ~85 | >98 (by NMR) |

| 3 | 1-(2-Aminoethyl)-N-Boc-cyclohexylamine | 1-(2-Aminoethyl)cyclohexylamine | (Boc)2O, DCM | ~70 | >98 (by HPLC) |

| 4 | 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl | 1-(2-Aminoethyl)-N-Boc-cyclohexylamine | HCl in Ether | >95 | >99 (by HPLC) |

Note: Yields are representative and may vary depending on reaction scale and optimization. Purity should be confirmed by appropriate analytical techniques such as NMR, HPLC, and mass spectrometry.

Experimental Workflow Diagram

Caption: A step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl can be reliably achieved through a well-defined, multi-step sequence. The described pathway, which involves the formation and subsequent reduction of an azide intermediate followed by selective mono-Boc protection, offers a robust and scalable method for obtaining this valuable building block. The provided experimental protocols are based on established chemical principles and offer a solid foundation for researchers in the field of synthetic and medicinal chemistry. Careful execution of each step, coupled with appropriate analytical monitoring, will ensure the successful synthesis of the target compound in high yield and purity.

References

-

Guzmán, H., et al. (2015). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Organic Letters. Available at: [Link]

-

Reddy, G. V., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron. Available at: [Link]

-

Welin, E. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

- Grokipedia. (2026). Staudinger synthesis.

-

Kattamuri, P. V., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications. Available at: [Link]

-

Reddy, G. V., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. PubMed. Available at: [Link]

-

Organic Chemistry Tutor. Staudinger Reaction. Available at: [Link]

- BenchChem. (2025).

-

Lane, C. F. (1975). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Organic Syntheses. Available at: [Link]

-

NROChemistry. Staudinger Reaction. Available at: [Link]

-

Wikipedia. Staudinger reaction. Available at: [Link]

-

Wróblewski, Z., et al. (2018). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules. Available at: [Link]

-

Organic Chemistry Portal. Staudinger Reaction. Available at: [Link]

-

Pittelkow, M., et al. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

- Google Patents. (2017). 1,4-cyclohexylamine derivatives and processes for the preparation thereof.

-

Li, J., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]

-

Microinnova. Mono-Boc-Protection of Diamines. Available at: [Link]

-

D'hooghe, M., et al. (2015). Dual protection of amino functions involving Boc. RSC Advances. Available at: [Link]

-

Sciencemadness Discussion Board. (2012). Synthesis of cyclohexylamine (via FR971429). Available at: [Link]

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

- BenchChem. (2025).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 5. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 6. Staudinger Reaction [organic-chemistry.org]

An In-depth Technical Guide to 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl: A Versatile Building Block in Modern Synthesis

Introduction: The Strategic Value of Orthogonally Protected Diamines

In the landscape of pharmaceutical and materials science, the precise assembly of molecular architecture is paramount. Diamino scaffolds, particularly those incorporating cyclic moieties like cyclohexane, are prevalent motifs in a vast array of biologically active molecules and functional materials.[1] The strategic challenge, however, lies in the selective functionalization of one amino group in the presence of another. This necessity has given rise to the development of orthogonally protected diamine building blocks, such as 1-(2-Aminoethyl)-N-Boc-cyclohexylamine Hydrochloride (CAS No. 1159822-19-1).

This technical guide provides an in-depth perspective on this valuable synthetic intermediate. We will move beyond a simple recitation of facts to explore the rationale behind its synthesis, the principles of its characterization, and its potential applications. The narrative is designed for researchers, scientists, and drug development professionals who require not just the "what," but the "why" in their synthetic endeavors.

Core Molecular Attributes

The foundational identity of any chemical reagent is its precise molecular structure and associated identifiers. 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl presents a geminal diamine scaffold where one amine is masked with the acid-labile tert-butyloxycarbonyl (Boc) group, while the other is presented as a stable hydrochloride salt, poised for reaction.

| Identifier | Value | Source(s) |

| CAS Number | 1159822-19-1 | [2][3][4] |

| IUPAC Name | tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate;hydrochloride | [4] |

| Molecular Formula | C₁₃H₂₇ClN₂O₂ | [2][4] |

| Molecular Weight | 278.82 g/mol | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCN)CCCCC1.Cl | [4] |

| InChI Key | XNCJHLCODIPGDU-UHFFFAOYSA-N | [4] |

Synthesis Strategy: The Logic of Selective Mono-Protection

The synthesis of 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl is a quintessential example of selective protection chemistry. The primary challenge in handling a precursor like 1,1-bis(aminomethyl)cyclohexane (or its conceptual equivalent) is preventing the formation of the di-protected species. Several strategies exist for mono-Boc protection of diamines, but the most robust and scalable methods rely on differentiating the nucleophilicity of the two amino groups.

A highly effective and field-proven approach involves the in situ formation of a mono-hydrochloride salt. By treating the diamine precursor with exactly one equivalent of an acid (like HCl), one amino group is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic, leaving the remaining free amine available to react selectively with the Boc-anhydride ((Boc)₂O).

Figure 2: A standard workflow for analytical characterization.

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The protons of the cyclohexyl ring would appear as a series of broad multiplets between 1.2 and 2.0 ppm. The CH₂ protons adjacent to the amino groups would likely appear as distinct signals in the 2.8-3.5 ppm range. The NH protons may appear as broad signals or exchange with the solvent.

-

¹³C NMR: The carbon NMR would feature a signal around 80 ppm for the quaternary carbon of the Boc group and a signal around 28 ppm for the three methyl carbons. The carbamate carbonyl (C=O) would appear around 156 ppm. The carbons of the cyclohexyl ring and the ethyl chain would populate the aliphatic region of the spectrum.

-

FT-IR: The infrared spectrum should display a prominent C=O stretch from the carbamate group around 1680-1700 cm⁻¹. N-H stretching vibrations would be visible in the 3200-3400 cm⁻¹ region. The presence of the ammonium salt (NH₃⁺) would also give rise to characteristic bands.

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry would show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₃H₂₇N₂O₂⁺ (calculated m/z ≈ 243.21).

Applications in Research and Development

1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl is a classic example of a "building block" molecule. Its value is derived from the two differentiated amine functionalities, which allows for sequential, controlled elaboration of the molecular structure.

-

Pharmaceutical Synthesis: The primary application is as an intermediate in multi-step syntheses of pharmacologically active agents. The free primary amine (as the hydrochloride) can be functionalized via acylation, alkylation, or reductive amination. Subsequently, the Boc group can be removed under acidic conditions to reveal the second primary amine for further modification. This stepwise approach is critical in building the complex architectures found in modern drugs. For instance, related Boc-protected cyclohexanediamines are key intermediates in the synthesis of anticoagulants.

-

Scaffold Decoration for Chemical Libraries: In drug discovery, generating libraries of related compounds is essential for structure-activity relationship (SAR) studies. This building block is an ideal starting point. The primary amine can be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or aldehydes. After deprotection, the second amine can be similarly diversified, rapidly generating a large matrix of novel compounds for biological screening.

-

Material Science: The diamine scaffold can be incorporated into polymers or attached to solid surfaces. For example, the primary amine could be used to anchor the molecule to a resin or a surface, after which the Boc group is removed to present a reactive amine for further chemistry, such as in the development of custom chromatography media or functionalized materials.

Safety and Handling

As a Senior Application Scientist, a commitment to safety is paramount. While a specific, verified Safety Data Sheet (SDS) for this exact compound is not widely published, its structure allows for a reliable assessment of hazards based on analogous compounds.

-

Hazard Classification: The compound should be treated as a corrosive and an irritant. Amine hydrochlorides can be irritating to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The hydrochloride salt form is generally a stable, crystalline solid, but it may be hygroscopic.

Conclusion

1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl (CAS 1159822-19-1) is more than just a chemical on a supplier's list; it is an enabling tool for synthetic innovation. Its design embodies the crucial chemical principle of orthogonal protection, allowing chemists to execute complex synthetic sequences with precision and control. By understanding the logic behind its synthesis, the hallmarks of its analytical profile, and its strategic applications, researchers can fully leverage this versatile building block to accelerate the development of next-generation pharmaceuticals and advanced materials.

References

Sources

An In-depth Technical Guide to tert-Butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate hydrochloride, a key bifunctional organic molecule, serves as a crucial building block in the landscape of modern medicinal chemistry and drug discovery. Its structure, featuring a geminal diamine on a cyclohexane scaffold with one amine selectively protected by a tert-butoxycarbonyl (Boc) group, offers synthetic versatility for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and insights into its applications, particularly as a pivotal intermediate in the synthesis of pharmacologically active agents. The strategic presence of a Boc-protected amine and a free primary amine allows for orthogonal derivatization, making it a valuable synthon for creating libraries of compounds for high-throughput screening and lead optimization.

Chemical Properties and Structure

The IUPAC name for the compound is tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate;hydrochloride [1]. The hydrochloride salt enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in subsequent synthetic transformations.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate;hydrochloride | [1] |

| CAS Number | 1159822-19-1 | [1] |

| Molecular Formula | C13H27ClN2O2 | [1][2] |

| Molecular Weight | 278.82 g/mol | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCN)CCCCC1.Cl | [1] |

| InChI Key | XNCJHLCODIPGDU-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate hydrochloride is a multi-step process that begins with the formation of the key intermediate, 1-(2-aminoethyl)cyclohexan-1-amine. This geminal diamine is then selectively protected with a Boc group, followed by conversion to its hydrochloride salt.

Part 1: Synthesis of 1-(2-aminoethyl)cyclohexan-1-amine

The synthesis of the geminal diamine precursor can be approached through a strategic multi-step pathway starting from cyclohexanone. A plausible and effective route involves the Strecker synthesis followed by reduction.

Experimental Protocol:

-

Step 1: Synthesis of 1-(cyanomethyl)cyclohexan-1-amine.

-

To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

-

-

Step 2: Reduction of the nitrile to the primary amine.

-

Dissolve the crude 1-(cyanomethyl)cyclohexan-1-amine from the previous step in a solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Carefully add a reducing agent, for instance, lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak).

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting precipitate and wash it thoroughly with an organic solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford 1-(2-aminoethyl)cyclohexan-1-amine.

-

Part 2: Selective N-Boc Protection

The selective protection of one of the amino groups in the presence of the other is a critical step. The primary amine attached to the ethyl group is generally more sterically accessible and reactive than the amine directly attached to the cyclohexane ring, allowing for regioselective protection under controlled conditions.

Experimental Protocol:

-

Step 1: Mono-Boc Protection.

-

Dissolve 1-(2-aminoethyl)cyclohexan-1-amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 eq) in the same solvent dropwise over a period of 1-2 hours. The use of slightly less than one equivalent of Boc₂O helps to minimize the formation of the di-protected byproduct.

-

A mild base, such as sodium bicarbonate or triethylamine, can be added to scavenge the acid formed during the reaction.

-

Allow the reaction to stir at 0 °C for an additional hour and then at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired mono-Boc protected diamine.

-

Part 3: Hydrochloride Salt Formation

The final step involves the conversion of the Boc-protected diamine into its more stable and handleable hydrochloride salt.

Experimental Protocol:

-

Step 1: Salt Formation.

-

Dissolve the purified tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form.

-

Continue stirring for a short period at 0 °C, then collect the solid by filtration.

-

Wash the solid with cold diethyl ether and dry it under vacuum to yield the final product, tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate hydrochloride.

-

Sources

solubility of 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Aminoethyl)-n-boc-cyclohexylamine hydrochloride (CAS No. 1159822-19-1). As a bifunctional molecule featuring both a highly polar amine salt and a nonpolar Boc-protected cyclohexyl moiety, its solubility is a critical parameter for researchers in drug development and organic synthesis. This document elucidates the theoretical principles governing its solubility, presents a predicted solubility profile across a range of common organic solvents, and provides a detailed, field-proven experimental protocol for accurate quantitative determination. The interplay between the molecule's ionic and lipophilic domains dictates its behavior, making a nuanced understanding essential for optimizing reaction conditions, purification strategies, and formulation development.

Introduction

1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl is a complex diamine derivative whose utility in pharmaceutical and chemical synthesis is intrinsically linked to its physicochemical properties. The molecule's structure presents a fascinating case study in solubility, as it contains distinct regions with opposing polarities.

1.1 Chemical Structure and Physicochemical Properties

-

IUPAC Name: tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate;hydrochloride[1]

-

Molecular Formula: C13H27ClN2O2[1]

-

Molecular Weight: 278.82 g/mol [2]

-

CAS Number: 1159822-19-1[1]

The structure consists of three key components that dictate its solubility:

-

Primary Amine Hydrochloride: The -(CH2)2-NH3+Cl- group is ionic. Amine salts are known to be highly polar, capable of strong ion-dipole interactions and hydrogen bonding, which generally confers solubility in polar protic solvents like water but poor solubility in nonpolar organic solvents.[3][4][5][6]

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a large, lipophilic protecting group. It is frequently employed in organic synthesis not only to protect amines but also to modify a molecule's solubility, often increasing its affinity for organic solvents.[7][8]

-

Cyclohexyl Ring: The C6H11 aliphatic ring is a bulky, nonpolar (hydrophobic) component that further enhances the molecule's lipophilic character.[9][10]

This duality—a polar, ionic "head" and a bulky, nonpolar "tail"—means its solubility is highly dependent on the nature of the solvent.

1.2 The Critical Role of Solubility

Understanding and controlling the solubility of an active pharmaceutical ingredient (API) or intermediate is paramount for:

-

Synthetic Chemistry: Selecting appropriate solvents is crucial for reaction efficiency, controlling reaction rates, and ensuring reactants are in the same phase.

-

Purification: Solubility differences are exploited in crystallization, precipitation, and chromatographic purification methods.

-

Formulation Development: For a drug to be effective, its solubility in physiological media and formulation excipients must be precisely characterized to ensure bioavailability.[6][11]

Theoretical Principles of Solubility

The solubility of 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces at the molecular level.

2.1 Intermolecular Forces at Play

A solvent must overcome the lattice energy of the solid (solute-solute interactions) and create a cavity for the solute molecule, establishing new solute-solvent interactions. For this compound, the key interactions are:

-

Ion-Dipole Interactions: The strongest force, occurring between the -NH3+Cl- salt and highly polar solvents (e.g., water, methanol).

-

Hydrogen Bonding: The -NH3+ group can act as a hydrogen bond donor, while the carbonyl oxygen of the Boc group can act as an acceptor. Protic solvents (alcohols, water) can participate as both donors and acceptors.[3][4]

-

Dipole-Dipole Interactions: Occur between the polar carbamate group and polar aprotic solvents (e.g., DMSO, DMF).

-

Van der Waals Forces (London Dispersion): The weakest forces, but significant for the large, nonpolar cyclohexyl and tert-butyl groups. These forces drive solubility in nonpolar solvents (e.g., hexane, toluene).

2.2 The Tug-of-War: Predicting Solubility Behavior

The solubility outcome depends on which set of interactions is dominant.

-

In polar protic solvents , strong ion-dipole forces and hydrogen bonding will likely overcome the unfavorable interactions with the nonpolar parts, leading to moderate to good solubility.

-

In polar aprotic solvents , ion-dipole and dipole-dipole forces can solvate the molecule, but the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents.

-

In nonpolar solvents , the energy required to break the strong ionic bonds of the hydrochloride salt is not sufficiently compensated by weak van der Waals forces, leading to predicted poor solubility.[3][4]

The diagram below illustrates the competing factors influencing the dissolution of the molecule.

Caption: Energy balance diagram for the dissolution process.

Experimental Determination of Solubility

3.1 Materials and Reagents

-

1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks, vials with screw caps

-

Analytical balance

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a suitable detector (e.g., UV-Vis or CAD)

-

HPLC column (e.g., C18)

3.2 Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

-

Preparation:

-

Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium. The excess is critical to guarantee saturation.[13]

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a mechanical shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to reach a plateau in concentration.[14]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to pellet the remaining solid. This is a crucial step to separate the saturated solution from the solid phase.[13]

-

-

Sample Dilution and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Note: Adsorption of the compound onto the filter should be checked and accounted for.[13]

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration using a validated HPLC method against a standard calibration curve.

-

-

Data Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for solubility determination.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following qualitative solubility profile is predicted. Quantitative values must be determined experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The highly polar -NH3+Cl- group allows for strong ion-dipole interactions and hydrogen bonding. The nonpolar regions will limit solubility compared to smaller amine salts.[3][4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | These solvents have large dipole moments that can solvate the ionic portion of the molecule. The organic character of these solvents interacts favorably with the Boc and cyclohexyl groups. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has intermediate polarity. While often used in reactions with Boc-protected compounds, its ability to solvate the highly polar hydrochloride salt is limited.[7][15] |

| Ethers | THF, Diethyl Ether | Low to Insoluble | These solvents have low polarity and cannot effectively solvate the ionic salt. Amine salts are generally insoluble in ether.[3] |

| Nonpolar Aromatic | Toluene | Insoluble | Toluene is nonpolar and cannot overcome the strong ionic lattice energy of the salt. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | As highly nonpolar solvents, there is no effective mechanism to solvate the ionic portion of the molecule, leading to negligible solubility. |

Conclusion

The solubility of 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl is a complex function of its unique bifunctional structure. The presence of a polar amine hydrochloride salt and nonpolar Boc-protected and aliphatic cyclic moieties creates a solubility profile that is highly sensitive to the solvent environment. It is predicted to be most soluble in polar protic solvents like methanol and water, with moderate solubility in polar aprotic solvents like DMSO. Conversely, it is expected to be poorly soluble or insoluble in nonpolar solvents such as toluene and hexane. For any application in synthesis or formulation, the robust experimental protocol detailed in this guide should be employed to obtain precise quantitative solubility data, which is essential for process optimization and ensuring reproducible results.

References

- NCERT. (n.d.). Amines.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link].

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link].

-

Filippo B., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd. Retrieved from [Link].

-

World Health Organization (WHO). (n.d.). Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver. Retrieved from [Link].

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link].

-

WHO Expert Committee on Pharmaceutical Preparations. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link].

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link].

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link].

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from [Link].

-

Oxford Reference. (n.d.). Amine salts. In A Dictionary of Chemistry. Retrieved from [Link].

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link].

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link].

-

Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Retrieved from [Link].

-

PubChem. (n.d.). Cyclohexylamine hydrochloride. Retrieved from [Link].

-

PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link].

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link].

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. molcore.com [molcore.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. oxfordreference.com [oxfordreference.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. BOC Protection and Deprotection [bzchemicals.com]

- 9. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. who.int [who.int]

- 13. scispace.com [scispace.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Navigating a Key Intermediate: A Technical Guide to 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl for Advanced Drug Discovery

For Immediate Release to the Scientific Community

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the commercial availability, synthesis, and strategic application of 1-(2-Aminoethyl)-n-boc-cyclohexylamine hydrochloride (CAS No. 1159822-19-1) . As a bifunctional building block, this compound offers a unique combination of a sterically hindered primary amine and a protected primary amine on a cyclohexyl scaffold, making it a valuable intermediate in the synthesis of complex molecules, particularly within the landscape of modern therapeutics.

Strategic Importance in Medicinal Chemistry

The structural motif of a 1,1-disubstituted cyclohexane ring is a cornerstone in the design of various pharmacologically active agents. The presence of both a free, nucleophilic aminoethyl group and a latent primary amine (protected as its tert-butyloxycarbonyl, or Boc, carbamate) provides synthetic chemists with a powerful tool for sequential, regioselective functionalization.

This strategic arrangement is particularly relevant in the synthesis of novel antipsychotic agents. For instance, the core structure bears a strong resemblance to intermediates used in the synthesis of drugs like Cariprazine, a potent dopamine D₂/D₃ receptor partial agonist.[1] The cyclohexyl ring provides a rigid, three-dimensional scaffold that can effectively orient pharmacophoric elements for optimal receptor binding, while the diamine functionality allows for the introduction of side chains that modulate solubility, metabolic stability, and target engagement.[2][3]

Commercial Availability and Quality Control

1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl is commercially available from several specialized chemical suppliers, positioning it as a readily accessible building block for research and development pipelines.

| Property | Value | Source |

| CAS Number | 1159822-19-1 | [4] |

| Molecular Formula | C₁₃H₂₇ClN₂O₂ | [4][5] |

| Molecular Weight | 278.82 g/mol | [5] |

| Typical Purity | ≥97.0% | [4] |

| Physical Form | Solid | N/A |

Key Suppliers:

Trustworthiness through Validation: When sourcing this intermediate, it is critical for researchers to perform their own quality control. A self-validating system for incoming material should include, at a minimum:

-

Identity Verification: Confirmation of the structure via ¹H and ¹³C NMR spectroscopy. Key expected signals include the characteristic singlet for the nine protons of the tert-butyl group (~1.4 ppm) and the complex multiplets of the cyclohexyl and ethyl protons.[3][6]

-

Purity Assessment: Analysis by HPLC or LC-MS to confirm the purity level and identify any potential process-related impurities.

-

Salt Form Confirmation: Simple titration or halide testing can confirm the presence of the hydrochloride salt.

The Chemistry of Application: Synthesis and Deprotection

Understanding the synthesis of this intermediate is paramount for anticipating potential impurities and appreciating the rationale behind its design. The core challenge lies in the selective mono-protection of the precursor diamine, 1-(2-aminoethyl)cyclohexylamine.

Synthesis Protocol: Selective Mono-Boc Protection

A robust and widely adopted strategy for the selective mono-protection of symmetrical or unsymmetrical diamines involves the transient and selective protonation of the more basic or sterically accessible amine.[7] This protocol is adapted from established literature methods for similar diamines.[4][5]

Principle: By adding one equivalent of acid (in this case, HCl), one of the two amino groups is protonated to form an ammonium salt. The electron-withdrawing effect of the ammonium group drastically reduces the nucleophilicity of the adjacent free amine, but the more distant primary amine remains sufficiently nucleophilic to react with di-tert-butyl dicarbonate (Boc₂O). This selective reaction is the cornerstone of the synthesis.

Experimental Protocol:

-

Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting diamine, 1-(2-aminoethyl)cyclohexylamine (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (approx. 5-10 mL per gram of diamine) and cool the mixture to 0 °C in an ice bath.

-

Selective Protonation: Slowly add a solution of hydrogen chloride (1.0 eq, e.g., as a standardized solution in methanol or generated in situ from trimethylsilyl chloride) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at 0 °C.

-

Boc Anhydride Addition: To the resulting slurry, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in methanol dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add water and adjust the pH to >12 with a 2N NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free base of the mono-Boc protected diamine.

-

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate and add a stoichiometric amount of HCl (e.g., 2M solution in diethyl ether) with stirring. The hydrochloride salt will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl.

Diagram: Synthesis Workflow

Caption: Workflow for selective mono-Boc protection.

Deprotection and Further Functionalization

The Boc group is prized for its stability under a wide range of conditions (e.g., basic hydrolysis, hydrogenation) while being readily cleaved under acidic conditions, making it orthogonal to other protecting groups like Fmoc or Cbz.[5][7]

Principle of Deprotection: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[8]

Experimental Protocol (General):

-

Reaction Setup: Dissolve 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl (1.0 eq) in a suitable organic solvent such as 1,4-dioxane or dichloromethane.

-

Acid Addition: Add an excess of a strong acid. A 4M solution of HCl in dioxane (3-5 eq) is commonly used and is commercially available.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Vigorous off-gassing (CO₂) is often observed. Monitor the reaction to completion by TLC or LC-MS.

-

Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid, the dihydrochloride salt of 1-(2-aminoethyl)cyclohexylamine, can be triturated with diethyl ether, filtered, and dried.

Diagram: Boc Protection/Deprotection Logic

Caption: Strategic use of Boc protection and deprotection.

Conclusion

1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl is more than a mere catalog chemical; it is a strategically designed intermediate that enables controlled, sequential synthesis of complex molecular architectures. Its commercial availability, coupled with well-understood protocols for its synthesis and manipulation, makes it an invaluable asset for research groups in medicinal chemistry and process development. By leveraging the principles of orthogonal protection, scientists can efficiently navigate synthetic pathways towards novel therapeutics, saving time and resources in the discovery pipeline.

References

- Supporting Information for various chemical syntheses often include NMR d

- Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines.

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).

- Google Patents.

-

New Drug Approvals. CARIPRAZINE for major depressive disorder. [Link]

-

PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]

- Google Patents.

-

BU CyberSec Lab. tert-Butyl cis-4-(2-aminoethyl)cyclohexylcarbamate. [Link]

Sources

- 1. tert-Butyl carbazate(870-46-2) 13C NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. redalyc.org [redalyc.org]

- 6. rsc.org [rsc.org]

- 7. bioorg.org [bioorg.org]

- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of drug discovery and development, the strategic use of specialized chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl (tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate hydrochloride) has emerged as a pivotal intermediate. Its unique bifunctional nature, featuring a sterically hindered Boc-protected amine and a readily accessible primary amine on a rigid cyclohexyl scaffold, offers medicinal chemists a powerful tool for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the role of this versatile compound, elucidating its synthesis, strategic applications in drug design, and its contribution to the development of new chemical entities.

Introduction: The Cyclohexylamine Scaffold in Medicinal Chemistry

The cyclohexylamine moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse array of therapeutic agents.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for optimal interaction with biological targets. Derivatives of cyclohexylamine are found in drugs spanning a wide range of therapeutic areas, including:

-

Antidepressants and Antiviral agents

-

Analgesics and Antihistamines [1]

-

Agents targeting neurological disorders

The versatility of the cyclohexylamine core stems from its synthetic tractability and its ability to impart favorable pharmacokinetic properties to drug candidates, such as improved stability and bioavailability.

The Unique Value Proposition of 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl

The subject of this guide, 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl, is a strategically designed derivative that offers significant advantages in multi-step organic synthesis.

-

Orthogonal Protection: The key feature of this molecule is the presence of two amino groups with differential reactivity. The primary amine at the terminus of the ethyl group is a potent nucleophile, readily available for a wide range of chemical transformations. In contrast, the secondary amine on the cyclohexyl ring is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is stable under a variety of reaction conditions, allowing for selective functionalization of the primary amine. This orthogonal protection strategy is fundamental to the controlled, stepwise construction of complex molecules.

-

Structural Rigidity and Vectorial Orientation: The cyclohexyl ring acts as a rigid anchor, from which the aminoethyl side chain extends. This defined geometry allows for the precise positioning of substituents in three-dimensional space, a critical factor in designing molecules with high affinity and selectivity for their biological targets.

-

Synthetic Accessibility: As a commercially available intermediate, this compound provides a reliable and high-purity starting point for drug discovery programs, saving valuable time and resources in the early stages of development.[2][3]

Applications in the Synthesis of Bioactive Molecules

While specific examples of marketed drugs synthesized directly from 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl are not extensively documented in publicly available literature, its utility can be confidently inferred from the synthesis of structurally related compounds and the general principles of medicinal chemistry. A notable example is the synthesis of the anticoagulant drug Edoxaban , which utilizes a similar Boc-protected aminocyclohexane intermediate, tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate.[4][5] This underscores the importance of this class of intermediates in the development of modern pharmaceuticals.

The primary application of 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl is as a versatile building block for introducing a 1-(aminomethyl)cyclohexylamino moiety into a target molecule. The free primary amine can participate in a variety of bond-forming reactions, including:

-

Amide bond formation: Coupling with carboxylic acids or their activated derivatives to form amides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Alkylation: Reaction with alkyl halides or other electrophiles.

The following diagram illustrates the general synthetic strategy employing this intermediate:

Figure 1: General synthetic workflow utilizing 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl.

Experimental Protocols: A Representative Synthetic Workflow

The following protocols are representative of how 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl can be utilized in a synthetic sequence. These are illustrative and may require optimization for specific substrates.

Protocol 1: Amide Coupling with a Carboxylic Acid

This protocol describes the formation of an amide bond using standard peptide coupling reagents.

Objective: To couple the primary amine of 1-(2-Aminoethyl)-n-boc-cyclohexylamine with a generic carboxylic acid (R-COOH).

Materials:

-

1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl

-

Carboxylic acid (R-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add DCC (1.1 eq) and HOBt (1.2 eq) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl (1.0 eq) in anhydrous DCM and add DIPEA (2.5 eq) to neutralize the hydrochloride and act as a base.

-

Add the amine solution to the activated carboxylic acid mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired Boc-protected amide intermediate.

Protocol 2: Boc-Deprotection

This protocol describes the removal of the Boc protecting group to liberate the secondary amine.

Objective: To deprotect the Boc-protected amide intermediate from Protocol 1.

Materials:

-

Boc-protected amide intermediate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected amide intermediate in DCM (e.g., 0.1 M solution).

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature.

-

Stir the mixture for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the deprotected product.

The following diagram illustrates the experimental workflow:

Figure 2: A representative experimental workflow for amide synthesis and deprotection.

Conclusion

1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl stands as a testament to the power of rational design in chemical synthesis. Its carefully considered structure, featuring a rigid scaffold and orthogonally protected amino groups, provides medicinal chemists with a reliable and versatile tool for the construction of complex, biologically active molecules. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed intermediates will undoubtedly play an increasingly critical role in the future of drug discovery.

References

- Vertex AI Search. (2024). Cyclohexylamine plays a key role in multiple industries.

-

Wikipedia. (2024). Arylcyclohexylamine. [Link]

- Polyurethane catalyst. (2024).

- MolCore. (n.d.). 1159822-19-1 | 1-(2-AMINOETHYL)-N-BOC-CYCLOHEXYLAMINE HCL.

-

ResearchGate. (n.d.). Mechanism of action of arylcyclohexylamine derivatives. [Link]

- ChemicalBook. (n.d.). tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)

- Taylor & Francis. (n.d.). Cyclohexylamine – Knowledge and References.

- Eaglech(shanghai)Pharmaceutical Co., Ltd. (n.d.). tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)

- Google Patents. (n.d.).

- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

Sources

- 1. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 2. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 3. 753023-60-8|tert-Butyl (1-(2-aminoethyl)cyclopropyl)carbamate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]

- 5. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate -Eaglech(shanghai)Pharmaceutical Co., Ltd. [eagle-pharm.com]

1-(2-Aminoethyl)-N-boc-cyclohexylamine HCl: A Comprehensive Technical Guide for a Versatile Diamine Building Block

Abstract

1-(2-Aminoethyl)-N-boc-cyclohexylamine hydrochloride is a pivotal, mono-protected diamine building block that offers significant strategic advantages in synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a primary amine and a Boc-protected primary amine on a cyclohexane scaffold, allows for selective and sequential chemical modifications. This guide provides an in-depth exploration of its synthesis, purification, characterization, and strategic applications, supported by detailed protocols and mechanistic insights to empower researchers in leveraging its full potential. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible and reliable outcomes.

Introduction: The Strategic Advantage of Mono-Protected Diamines

In the intricate landscape of multi-step organic synthesis, the ability to selectively functionalize one reactive site in the presence of another is paramount. Mono-protected diamines, such as 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl, are invaluable tools that address this challenge directly. The tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities renders it temporarily inert, allowing for the selective reaction of the free primary amine. Subsequent deprotection under specific conditions then unveils the second reactive amine for further elaboration. This strategic control over reactivity is fundamental in the construction of complex molecules, including peptidomimetics, therapeutic agents, and functional polymers.[1]

The cyclohexane core of this building block imparts a degree of conformational rigidity, which can be advantageous in drug design for optimizing ligand-receptor interactions. This pre-organization of the molecular scaffold can lead to a decrease in the entropic penalty upon binding to a biological target, potentially increasing potency.[2] The ethylamine side chain provides a flexible linker, allowing for the exploration of chemical space in structure-activity relationship (SAR) studies. This combination of features makes 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl a highly sought-after intermediate in modern synthetic endeavors, particularly in the synthesis of novel antipsychotic agents like Cariprazine and its analogs.[3][4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is critical for its safe and effective use.

| Property | Value | Source |

| Molecular Formula | C13H27ClN2O2 | [5] |

| Molecular Weight | 278.82 g/mol | [6] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water, methanol, and DMSO. Limited solubility in less polar organic solvents like dichloromethane until neutralized. | [7] |

| Storage | Store at 2-8°C, keep tightly closed, and protect from moisture. The hydrochloride salt is hygroscopic. |

Handling Precautions: 1-(2-Aminoethyl)-n-boc-cyclohexylamine HCl is an irritant. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Synthesis and Purification